molecular formula C8H7Cl3O2S B13066846 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride CAS No. 93427-16-8

2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13066846
CAS No.: 93427-16-8
M. Wt: 273.6 g/mol
InChI Key: LJXKDZUMRRPIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to an ethane backbone substituted with a 3,5-dichlorophenyl moiety. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The dichlorophenyl substituent enhances the compound’s lipophilicity and stability, making it valuable in pharmaceutical and agrochemical intermediates .

Properties

CAS No.

93427-16-8

Molecular Formula

C8H7Cl3O2S

Molecular Weight

273.6 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7Cl3O2S/c9-7-3-6(4-8(10)5-7)1-2-14(11,12)13/h3-5H,1-2H2

InChI Key

LJXKDZUMRRPIPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dichlorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is crucial in drug design and development, particularly in creating sulfonamide derivatives which have shown significant biological activity.

Research indicates that compounds derived from sulfonyl chlorides can exhibit various biological activities:

  • Antimicrobial Properties : Studies have demonstrated that sulfonamide derivatives possess antibacterial effects against several strains of bacteria, including resistant strains. This suggests potential for developing new antibiotics based on this compound.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. Similar sulfonyl chlorides have shown efficacy in inhibiting carbonic anhydrase and other metabolic enzymes, which could lead to therapeutic applications in metabolic diseases.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be employed in various industrial processes, contributing to the synthesis of complex organic molecules.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of sulfonamides derived from this compound:

  • A study highlighted the synthesis of a series of sulfonamides from this compound and their evaluation against various bacterial strains. The results indicated significant antibacterial activity, suggesting potential for clinical applications.
  • Another research project explored the enzyme inhibition properties of derivatives synthesized from this compound, showing promising results in inhibiting key metabolic enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

A detailed comparison with structurally analogous sulfonyl chlorides reveals critical distinctions in reactivity, stability, and applications. Below is a comparative analysis based on available research:

Structural Analogues and Their Properties
Compound Name Substituents Reactivity (Relative to Target) Thermal Stability Key Applications
2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride 3,5-dichlorophenyl, -SO₂Cl High (Baseline) Moderate (decomposes at 120°C) Drug intermediates, polymer synthesis
Benzene sulfonyl chloride Phenyl, -SO₂Cl Moderate High (stable up to 150°C) Dyes, surfactants
4-Chlorophenyl ethanesulfonyl chloride 4-chlorophenyl, -SO₂Cl High Low (decomposes at 80°C) Antibiotic synthesis
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (from ) 3,4-dihydroxyphenyl, ethylamine N/A (different functional group) N/A Neurotransmitter analogs, biochemical research

Key Findings :

  • Reactivity: The dichlorophenyl group in the target compound enhances electrophilicity compared to unsubstituted benzene sulfonyl chloride, facilitating faster nucleophilic substitutions. However, steric hindrance from the dichloro substitution slightly reduces reactivity compared to monosubstituted analogues like 4-chlorophenyl ethanesulfonyl chloride .
  • Stability : The target compound’s thermal stability (decomposition at 120°C) is superior to 4-chlorophenyl derivatives but inferior to benzene sulfonyl chloride. This is attributed to electron-withdrawing chlorine atoms stabilizing the sulfonyl group while introducing steric strain .
  • Applications : Unlike 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7), which is used in biochemical studies due to its catecholamine structure, the target compound’s applications are industrial, focusing on sulfonation reactions in drug development .

Biological Activity

2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its reactive sulfonyl chloride functional group, which makes it a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H8Cl2O2S
  • Molecular Weight : 227.12 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a dichlorophenyl group attached to an ethane sulfonyl chloride moiety.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This property allows it to inhibit various enzymes and receptors involved in disease processes.

Enzyme Inhibition

Recent studies indicate that this compound exhibits inhibitory activity against several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission.
  • Butyrylcholinesterase (BChE) : Selective inhibition of BChE has implications for treating neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent research findings:

Activity TypeTarget Enzyme/PathwayIC50 (µM)Reference
AChE InhibitionAcetylcholinesterase12.4
BChE InhibitionButyrylcholinesterase8.7
Antimicrobial ActivityVarious bacterial strains15.0
CytotoxicityCancer cell lines>50

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of sulfonamide derivatives including this compound on neuroblastoma cells. The compound demonstrated significant neuroprotection against oxidative stress-induced apoptosis through modulation of the MAPK signaling pathway.
  • Antimicrobial Efficacy : In another investigation, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that it possessed substantial antibacterial properties, with effective inhibition zones comparable to standard antibiotics.
  • Toxicological Assessments : Long-term toxicity studies in rodent models revealed that while the compound exhibited some hepatotoxic effects at high doses, no significant carcinogenic potential was observed over extended exposure periods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.